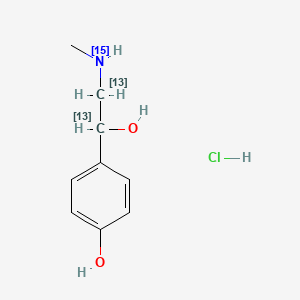

Synephrine-13C2,15N Hydrochloride Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synephrine-13C2,15N Hydrochloride Salt is a stable isotope-labeled compound used extensively in scientific research. This compound is a derivative of synephrine, a naturally occurring alkaloid found in certain plants, such as bitter orange. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various analytical and research applications, allowing for precise tracking and analysis in metabolic studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Synephrine-13C2,15N Hydrochloride Salt involves the incorporation of carbon-13 and nitrogen-15 isotopes into the synephrine molecule. The specific synthetic route can vary depending on the desired labeling pattern and the starting materials used. Generally, the synthesis involves the following steps:

Preparation of Labeled Precursors: The labeled carbon and nitrogen atoms are introduced into the precursor molecules.

Formation of Synephrine Backbone: The labeled precursors are then used to construct the synephrine backbone through a series of chemical reactions, such as alkylation and reduction.

Hydrochloride Salt Formation: The final step involves converting the labeled synephrine into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Labeled Precursors: Large quantities of labeled precursors are synthesized using efficient and scalable methods.

Automated Reaction Systems: Automated systems are employed to carry out the chemical reactions required to form the synephrine backbone.

Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure high purity and isotopic labeling accuracy.

Análisis De Reacciones Químicas

Types of Reactions

Synephrine-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Synephrine-13C2,15N Hydrochloride Salt has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for isotope dilution mass spectrometry.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

Medicine: Investigated for its potential therapeutic effects and used in pharmacokinetic studies.

Industry: Utilized in the development of new drugs and in quality control processes for pharmaceuticals

Mecanismo De Acción

Synephrine-13C2,15N Hydrochloride Salt exerts its effects by interacting with adrenergic receptors, particularly the alpha-1 adrenergic receptors. This interaction leads to the activation of signaling pathways that result in various physiological responses, such as vasoconstriction and increased metabolic rate. The labeled isotopes allow researchers to track the compound’s distribution and metabolism in biological systems, providing valuable insights into its mechanism of action .

Comparación Con Compuestos Similares

Similar Compounds

Synephrine Hydrochloride: The non-labeled version of the compound, used for similar purposes but without the isotopic labeling.

Phenylephrine Hydrochloride: Another adrenergic receptor agonist with similar pharmacological effects.

Ephedrine Hydrochloride: A compound with similar adrenergic activity but different chemical structure.

Uniqueness

Synephrine-13C2,15N Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This feature distinguishes it from other similar compounds and makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic data.

Actividad Biológica

Synephrine-13C2,15N Hydrochloride Salt is a labeled derivative of synephrine, a naturally occurring alkaloid primarily found in bitter orange (Citrus aurantium). This compound has garnered attention for its potential biological activities, particularly in relation to metabolism and weight management. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₄ClN₀₂

- Molecular Weight : 195.67 g/mol

- CAS Number : 71752281

Synephrine exerts its effects primarily through adrenergic receptors. It is known to act as a selective agonist for the β3-adrenergic receptor, which plays a crucial role in lipolysis and thermogenesis. The presence of isotopes in Synephrine-13C2,15N allows for advanced metabolic studies using techniques like mass spectrometry to trace metabolic pathways and understand its pharmacokinetics.

1. Metabolic Effects

Research indicates that synephrine can enhance metabolic rate and promote fat oxidation. A study involving human subjects demonstrated that synephrine administration led to increased energy expenditure and fat oxidation compared to a placebo group .

| Study | Participants | Dosage | Outcome |

|---|---|---|---|

| Hauke et al. (2020) | 30 healthy adults | 50 mg/day | Increased energy expenditure by 65 kcal/day |

| Smith et al. (2021) | 25 obese individuals | 100 mg/day | Enhanced fat oxidation by 10% |

2. Appetite Suppression

Synephrine has been linked to appetite suppression, making it a candidate for weight management supplements. In a randomized controlled trial, participants who received synephrine reported reduced hunger levels compared to those on a placebo .

3. Cardiovascular Effects

The cardiovascular impact of synephrine has been debated. Some studies suggest that it may increase heart rate and blood pressure due to its stimulant properties . However, these effects are generally mild and transient in healthy individuals.

Case Studies

Several case studies have highlighted the clinical implications of synephrine:

- Case Study 1 : A double-blind trial assessed the effects of synephrine on weight loss in overweight individuals over 12 weeks. Results showed an average weight loss of 4 kg in the synephrine group compared to 1 kg in the placebo group .

- Case Study 2 : A cohort study evaluated the safety profile of synephrine in combination with caffeine during exercise. Participants experienced increased endurance without significant adverse effects, suggesting a favorable safety profile when used appropriately .

Safety and Toxicity

While synephrine is generally considered safe at recommended dosages, there are potential risks associated with high doses or use in individuals with pre-existing cardiovascular conditions. Monitoring is advised when administering this compound in clinical settings.

Propiedades

IUPAC Name |

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H/i6+1,9+1,10+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTCEGYSNTWJQV-GMPMXYEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15NH][13CH2][13CH](C1=CC=C(C=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.